molecular formula C16H24N2O2 B1375820 1-Boc-3-M-tolylpiperazine CAS No. 886766-73-0

1-Boc-3-M-tolylpiperazine

Cat. No. B1375820
CAS RN: 886766-73-0
M. Wt: 276.37 g/mol
InChI Key: IKBHBWSKAGCUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-M-tolylpiperazine, also known as tert-Butyl 3-(m-tolyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 g/mol .


Molecular Structure Analysis

The InChI string of 1-Boc-3-M-tolylpiperazine is InChI=1S/C16H24N2O2/c1-12-6-5-7-13 (10-12)14-11-18 (9-8-17-14)15 (19)20-16 (2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3 . The Canonical SMILES is CC1=CC (=CC=C1)C2CN (CCN2)C (=O)OC (C) (C)C .


Physical And Chemical Properties Analysis

1-Boc-3-M-tolylpiperazine has a molecular weight of 276.37 g/mol . It has a computed XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 276.183778013 g/mol . The topological polar surface area is 41.6 Ų . The heavy atom count is 20 .

Scientific Research Applications

Enhanced mRNA Delivery

Piperazine derivatives have been utilized in the development of ionizable lipids which play a crucial role in mRNA delivery systems. These systems are particularly relevant in cancer immunotherapy, where efficient and targeted delivery of mRNA vaccines can significantly improve treatment outcomes .

Medicinal Chemistry

The structural diversity offered by substituents on the carbon atoms of the piperazine ring is crucial for applications in medicinal chemistry. This diversity allows for the creation of compounds with specific pharmacological properties, which can be tailored for various therapeutic applications .

DNA Gyrase Inhibitors

1-Boc-piperazine is used in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are important in the development of antibacterial agents, as DNA gyrase is an essential enzyme for bacterial DNA replication .

Polymer Synthesis

This compound plays an important role in the preparation of alfa,beta-poly(2-oxazoline) lipopolymers. These polymers are synthesized through living cationic ring opening polymerization and have potential applications in drug delivery and tissue engineering .

Substituted Piperazine Derivatives

It is also useful for preparing (m-phenoxy)phenyl substituted piperazine derivatives. These derivatives have various applications, including as intermediates in organic synthesis and potential therapeutic agents .

Sustainability Development Goals

Bacteriophage research, which often involves piperazine derivatives, aligns with United Nations sustainability development goals SDG-3 (Good Health and Well-being) and SDG-6 (Clean Water and Sanitation), indicating its environmental significance .

properties

IUPAC Name

tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBHBWSKAGCUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857148
Record name tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886766-73-0
Record name tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.